molecular formula C8H5Cl3INO B13829472 Acetanilide, 2'-iodo-2,4',5'-trichloro- CAS No. 23543-02-4

Acetanilide, 2'-iodo-2,4',5'-trichloro-

Cat. No.: B13829472
CAS No.: 23543-02-4
M. Wt: 364.4 g/mol
InChI Key: OUYDNYHHLCOIHX-UHFFFAOYSA-N
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Description

Chemical Structure and Identification Acetanilide, 2'-iodo-2,4',5'-trichloro- (CAS: 23543-02-4) is a halogenated acetanilide derivative with the molecular formula C₈H₅Cl₃INO and a molecular weight of 344.40 g/mol . Its structure features an iodine atom at the 2'-position and chlorine atoms at the 2, 4', and 5'-positions on the aromatic ring (Figure 1).

Properties

CAS No.

23543-02-4

Molecular Formula

C8H5Cl3INO

Molecular Weight

364.4 g/mol

IUPAC Name

2-chloro-N-(4,5-dichloro-2-iodophenyl)acetamide

InChI

InChI=1S/C8H5Cl3INO/c9-3-8(14)13-7-2-5(11)4(10)1-6(7)12/h1-2H,3H2,(H,13,14)

InChI Key

OUYDNYHHLCOIHX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)I)NC(=O)CCl

Origin of Product

United States

Preparation Methods

The synthesis of Acetanilide, 2’-iodo-2,4’,5’-trichloro- typically involves the iodination and chlorination of acetanilide. The process can be summarized as follows:

    Iodination: Acetanilide is treated with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atom at the 2’ position.

    Chlorination: The iodinated acetanilide is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce chlorine atoms at the 2, 4’, and 5’ positions.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Acetanilide, 2’-iodo-2,4’,5’-trichloro- undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium hydroxide or potassium hydroxide.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the removal of halogen atoms and the formation of reduced derivatives.

Scientific Research Applications

Acetanilide, 2’-iodo-2,4’,5’-trichloro- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetanilide, 2’-iodo-2,4’,5’-trichloro- involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong interactions with these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Acetanilide, 2'-iodo-2,4',5'-trichloro- with five related halogenated acetanilides, focusing on substituents, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
Acetanilide, 2'-iodo-2,4',5'-trichloro- 23543-02-4 C₈H₅Cl₃INO 2'-I, 2-Cl, 4'-Cl, 5'-Cl 344.40 High lipophilicity (inferred); potential herbicide/pharmaceutical intermediate
Acetanilide, 2,4'-dichloro- - C₈H₇Cl₂NO 2-Cl, 4'-Cl 204.05 Common reactant in organic synthesis; lower logP (~1.2–1.8 inferred)
2-Morpholino-2',4',6'-trichloroacetanilide 67624-98-0 C₁₂H₁₃Cl₃N₂O₂ 2-Morpholino, 2',4',6'-Cl 323.60 Intermediate in agrochemical synthesis; morpholino group enhances solubility
2,2,2-Trichloro-3'-(trifluoromethyl)acetanilide 1939-29-3 C₉H₅Cl₃F₃NO 2,2,2-Cl, 3'-CF₃ 306.50 High electronegativity; potential use in fluorinated pharmaceuticals
Acetanilide,4'-bromo-2,2,2-trichloro- 30403-31-7 C₈H₅BrCl₃NO 4'-Br, 2,2,2-Cl 307.40 Bromine’s moderate lipophilicity vs. iodine; pesticidal applications

Key Comparative Insights

Substituent Effects on Lipophilicity

  • The iodine atom in the target compound increases its molecular weight and lipophilicity compared to chlorine- or bromine-substituted analogs. For example, acetanilide (logP = 1.21) has lower lipophilicity than its halogenated derivatives. The iodine substituent (van der Waals radius: 1.98 Å) likely enhances membrane permeability compared to smaller halogens like chlorine (1.75 Å) .

Metabolic Stability

  • Acetanilide derivatives are metabolized via hydrolysis and oxidation. The iodine atom’s steric bulk may slow metabolic degradation compared to 2,4'-dichloroacetanilide , which lacks bulky substituents .

Synthetic Utility Compounds like 2-Morpholino-2',4',6'-trichloroacetanilide (CAS 67624-98-0) incorporate heterocyclic groups for solubility tuning, whereas the target compound’s iodine substitution prioritizes halogen-specific interactions in biological targets .

Environmental and Toxicological Profiles

  • Chlorinated acetanilides (e.g., DDT analogs in , logP = 6.38) exhibit high environmental persistence. The target compound’s iodine group may reduce bioaccumulation compared to highly chlorinated derivatives but requires further ecotoxicological study .

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